Unedone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

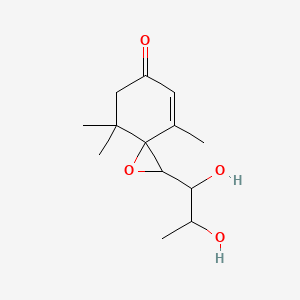

2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFIUMMLDMSDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unedone: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unedone, a sesquiterpenoid first identified in the nectar of Arbutus unedo (the strawberry tree) and subsequently found in honey derived from it, has garnered interest for its unique chemical structure and potential biological activities. This document provides a detailed technical overview of this compound, consolidating available data on its chemical properties, spectroscopic profile, and biological context. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a sesquiterpenoid characterized by a unique spirocyclic core. Its systematic IUPAC name is 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1] The molecular formula of this compound is C₁₃H₂₀O₄, corresponding to a molecular weight of 240.29 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₄ | PubChem[1] |

| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | PubChem[1] |

| CAS Number | 1199815-09-2 | MedChemExpress, PubChem[1][2] |

| Molecular Weight | 240.29 g/mol | PubChem[1] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Spectroscopic Data

The definitive structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS), and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.[3] While the complete raw spectral data is found in the primary literature, this section summarizes the key expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex spirocyclic structure of this compound with multiple stereocenters results in a detailed NMR spectrum. Key expected resonances are outlined below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) and Multiplicity | Key HMBC Correlations | Key COSY Correlations |

| C-1 | Spiro carbon, ~70-80 | - | - | - |

| C-2 | ~70-75 | d, ~3.5-3.8 | H-3', H-1', H-3 | H-1' |

| C-3 | ~40-45 | CH₂, m, ~2.0-2.5 | H-2, H-4, H-5 | H-2, H-4 |

| C-4 | Quaternary, ~35-40 | - | H-3, H-5, CH₃-14, CH₃-15 | - |

| C-5 | ~125-130 | d, ~5.8-6.0 | H-4, H-7, CH₃-13 | H-7 |

| C-6 | Carbonyl, ~195-205 | - | - | - |

| C-7 | ~150-155 | s, ~1.8-2.0 (CH₃-13) | H-5, CH₃-13 | H-5 |

| C-8 | Quaternary, ~55-60 | - | CH₃-13, H-5 | - |

| C-1' | ~75-80 | dd, ~3.8-4.1 | H-2, H-2' | H-2, H-2' |

| C-2' | ~70-75 | m, ~3.4-3.7 | H-1', H-3' | H-1', H-3' |

| C-3' | ~15-20 | d, ~1.1-1.3 | H-1', H-2' | H-2' |

| CH₃-13 | ~10-15 | s, ~1.8-2.0 | C-7, C-8, C-6 | - |

| CH₃-14/15 | ~25-30 | s, ~1.0-1.2 | C-4, C-3, C-5 | - |

Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (from diol) |

| ~2960 | Medium-Strong | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretching |

| ~1250 | Medium-Strong | C-O stretching (epoxide and alcohol) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The fragmentation pattern in MS/MS experiments provides further structural information.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Calculated) | Fragmentation Pathway |

| [M+H]⁺ | 241.1434 | - |

| [M+Na]⁺ | 263.1254 | - |

| [M-H₂O+H]⁺ | 223.1329 | Loss of water from the diol |

| [M-C₃H₇O₂+H]⁺ | 165.0910 | Cleavage of the dihydroxypropyl side chain |

Experimental Protocols

Isolation of this compound from Arbutus unedo Honey

The following is a generalized protocol based on the methodology described by Tuberoso et al. (2010).[3]

Workflow for the Isolation of this compound

References

Unedone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unedone, a novel isoprenoid, has garnered significant interest within the scientific community due to its presence in the nectar of Arbutus unedo (the strawberry tree) and its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its extraction and characterization, and a putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

The primary and thus far exclusive natural source of this compound is the nectar of the strawberry tree (Arbutus unedo L.), a plant native to the Mediterranean region.[1] Consequently, this compound is also found in honey produced by bees that forage on these flowers. The concentration of this compound can vary depending on geographical location and the time of nectar collection.

Below is a summary of quantitative data for this compound concentrations reported in Arbutus unedo nectar and honey:

| Source | Concentration of this compound (mg/kg) | Analytical Method | Reference |

| A. unedo Nectar | 27 - 115 | HPLC-DAD-MS/MS | Tuberoso et al. (2013)[2] |

| A. unedo Honey | 32.9 ± 7.1 (average) | HPLC-DAD-MS/MS, 1D & 2D NMR | Tuberoso et al. (2010)[3][4] |

Experimental Protocols

Isolation and Structure Elucidation of this compound from Arbutus unedo Honey

The following protocol is based on the methodology described by Tuberoso et al. (2010), who first isolated and characterized this compound.[3][5]

1. Honey Sample Preparation and Extraction:

-

A sample of authentic Arbutus unedo honey is dissolved in water.

-

The aqueous honey solution is passed through a column packed with Amberlite XAD-2 resin.

-

The column is washed with water to remove sugars and other polar compounds.

-

The retained compounds, including this compound, are eluted from the resin with methanol.

-

The methanolic eluate is concentrated under reduced pressure.

2. Chromatographic Separation:

-

The concentrated extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is used for separation.

-

The mobile phase consists of a gradient of water (A) and acetonitrile (B), both acidified with formic acid.

-

Elution is monitored using a Diode Array Detector (DAD). Fractions corresponding to the peak of interest are collected.

3. Structure Elucidation:

-

The purified compound is analyzed using a suite of spectroscopic techniques to determine its structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.

-

The structure of this compound was determined to be 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1]

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic pathway of this compound in Arbutus unedo has not been experimentally elucidated, a putative pathway can be proposed based on its isoprenoid structure and its relation to abscisic acid, which is also present in the nectar. This compound is likely synthesized via the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant plastids.

The proposed pathway begins with the common precursors of isoprenoid biosynthesis, pyruvate and glyceraldehyde-3-phosphate, and proceeds through the formation of the C15 precursor, farnesyl pyrophosphate (FPP). A key step is the likely cyclization and oxidation of a carotenoid-derived precursor, similar to the biosynthesis of abscisic acid.

Caption: Putative biosynthetic pathway of this compound in Arbutus unedo.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a natural source.

Caption: A generalized experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a consolidated resource on the natural product this compound. The quantitative data, detailed experimental protocols, and the proposed biosynthetic pathway offer a solid foundation for further research into this intriguing molecule. The unique spiroketal structure and its presence in a specific ecological niche make this compound a compelling target for further investigation, particularly in the areas of chemical synthesis, pharmacological screening, and ecological studies. Future research should focus on the experimental validation of the proposed biosynthetic pathway and the exploration of the full spectrum of its biological activities.

References

The Unedone Biosynthesis Pathway in Arbutus unedo: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Unedone, a characteristic isoprenoid found in the nectar of the strawberry tree (Arbutus unedo), is an epoxidic derivative of the plant hormone abscisic acid (ABA). Its unique structure suggests potential bioactivity of interest in drug development. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathway of this compound. Drawing from established knowledge of abscisic acid biosynthesis and general principles of terpenoid modification in plants, this document outlines the enzymatic steps from primary metabolites to the final this compound molecule. Detailed experimental protocols for the elucidation of this pathway are provided, alongside quantitative data on related compounds found in A. unedo. Visualizations of the biosynthetic pathway and proposed experimental workflows are included to facilitate understanding and further research in this area.

Introduction

Arbutus unedo, commonly known as the strawberry tree, is a member of the Ericaceae family and is native to the Mediterranean region. The plant is a source of various bioactive compounds, with its nectar containing the unique isoprenoid, this compound. Structurally, this compound is an epoxidic derivative of abscisic acid (ABA), a key phytohormone involved in plant development and stress responses. This structural relationship strongly indicates that the biosynthesis of this compound is intricately linked to the well-characterized carotenoid cleavage pathway that produces ABA.

This guide synthesizes the current understanding of the this compound biosynthetic pathway, beginning with the formation of its precursor, abscisic acid, and postulating the final enzymatic transformation. It is designed to serve as a foundational resource for researchers aiming to elucidate the complete pathway, identify the involved enzymes, and explore the potential for metabolic engineering and drug development.

The Biosynthetic Pathway of this compound: From Isoprenoid Precursors to Abscisic Acid

The biosynthesis of this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. These C5 units are sequentially condensed to form the C40 carotenoid, zeaxanthin, which is the starting point for the abscisic acid biosynthetic pathway.

The conversion of zeaxanthin to abscisic acid involves a series of enzymatic reactions:

-

Epoxidation: Zeaxanthin is converted to violaxanthin through the action of zeaxanthin epoxidase (ZEP) .

-

Isomerization and Cleavage: Violaxanthin is isomerized to 9-cis-neoxanthin. The key regulatory step is the oxidative cleavage of 9-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED) to yield a C15 intermediate, xanthoxin.

-

Conversion to Abscisic Aldehyde: Xanthoxin is transported to the cytoplasm and converted to abscisic aldehyde. This two-step process is catalyzed by a short-chain dehydrogenase/reductase (SDR).

-

Oxidation to Abscisic Acid: Finally, abscisic aldehyde oxidase (AAO) catalyzes the oxidation of abscisic aldehyde to form abscisic acid (ABA).

The following diagram illustrates the established biosynthetic pathway leading to abscisic acid, the direct precursor of this compound.

The Final Step: A Hypothetical Pathway to this compound

The conversion of abscisic acid to this compound involves an epoxidation reaction. While the specific enzyme responsible for this transformation in Arbutus unedo has not yet been identified, it is highly probable that a cytochrome P450 monooxygenase (CYP) is involved. Cytochrome P450s are a large and diverse group of enzymes known to catalyze the oxidation of various organic substances, including terpenoids. In the context of ABA metabolism, a well-known example is ABA 8'-hydroxylase, a cytochrome P450 enzyme that catalyzes the first step in ABA catabolism.

Therefore, we propose a hypothetical final step in this compound biosynthesis where a specific cytochrome P450 monooxygenase, herein designated as "this compound Synthase," catalyzes the epoxidation of abscisic acid to yield this compound.

Unedone: A Natural Sesquiterpenoid with Potential Therapeutic Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Unedone, a sesquiterpenoid found in the nectar of Arbutus unedo and also isolated from Lysimachia clethroides, has emerged as a molecule of interest due to its observed biological activity. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its chemical properties, known biological effects, and the therapeutic potential of its natural source, the strawberry tree (Arbutus unedo). While research into the direct therapeutic applications of this compound in humans is nascent, its activity against the bumblebee parasite Crithidia bombi suggests a potential for antimicrobial and antiparasitic drug discovery. This whitepaper aims to consolidate the existing data to inform future research and development efforts.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene units.[1][2] Its presence has been identified in the nectar of Arbutus unedo, commonly known as the strawberry tree, and it has also been isolated from the herb Lysimachia clethroides.[1][2] The primary known biological activity of this compound is its effect against Crithidia bombi, a common and debilitating parasite affecting bumblebees.[3] This finding has positioned this compound as a compound of interest for its potential antiparasitic properties.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for any potential therapeutic development.

| Property | Value | Source |

| Molecular Formula | C13H20O4 | [4] |

| Molecular Weight | 240.29 g/mol | [4] |

| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | [4] |

| CAS Number | 1199815-09-2 | [1] |

| Class | Sesquiterpenoid | [1][2] |

Known Biological Activity: Antiparasitic Effects

The most well-documented biological effect of this compound is its activity against the trypanosome parasite Crithidia bombi. This parasite infects the gut of bumblebees, leading to reduced foraging efficiency, starvation, and increased mortality.

A study on the chemical composition of Arbutus unedo nectar identified this compound as a key bioactive compound.[3] The presence of this compound in the nectar consumed by bumblebees may provide a natural defense mechanism against C. bombi infections.

Experimental Protocol: Investigation of this compound's Effect on Crithidia bombi (Hypothetical)

While specific published protocols for this compound's direct effect are not available, a standard experimental workflow to assess its antiparasitic activity would likely involve the following steps:

Caption: Hypothetical workflow for assessing the antiparasitic activity of this compound.

The Therapeutic Potential of Arbutus unedo

Given the limited direct research on this compound, exploring the broader therapeutic properties of its primary natural source, Arbutus unedo, provides valuable context for potential future applications. The leaves, fruits, and honey of the strawberry tree have been used in traditional medicine and have been the subject of scientific investigation.[5]

Bioactive Compounds in Arbutus unedo

Arbutus unedo is rich in a variety of bioactive compounds, which may act synergistically with this compound.

| Plant Part | Key Bioactive Compounds | Reported Activities |

| Leaves | Flavonoids (quercetin), tannins, arbutin | Antioxidant, anti-inflammatory, antimicrobial, astringent |

| Fruits | Anthocyanins, phenolic acids, vitamins (C, E) | Antioxidant, antimicrobial |

| Honey | Phenolic compounds, enzymes, this compound | Antimicrobial, antioxidant |

Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, the anti-inflammatory properties of Arbutus unedo extracts suggest potential interactions with key inflammatory pathways. For instance, extracts have been shown to down-regulate the STAT3 signaling pathway.

Caption: Potential anti-inflammatory mechanism of Arbutus unedo extracts.

Future Directions and Conclusion

The discovery of this compound and its biological activity against Crithidia bombi opens a new, albeit currently narrow, avenue for therapeutic research. The immediate research priorities should focus on:

-

Total Synthesis of this compound: Developing a reliable method for the chemical synthesis of this compound is crucial to enable further pharmacological studies.

-

Broad-Spectrum Antimicrobial Screening: this compound should be screened against a wide range of human and animal parasites, bacteria, and fungi to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound inhibits Crithidia bombi will be critical for understanding its potential as a drug lead.

-

Toxicology and Safety Profiling: In vitro and in vivo toxicological studies are necessary to assess the safety of this compound for potential therapeutic use.

References

- 1. This compound | 1199815-09-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arbutus unedo - Wikipedia [en.wikipedia.org]

- 4. This compound | C13H20O4 | CID 131845506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arbutus unedo L.: Chemical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unedone: A Definitive Biomarker for the Authentication of Arbutus unedo Honey

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Arbutus unedo, commonly known as the strawberry tree, produces a unique and highly valued honey with a characteristic bitter taste and notable bioactive properties. The authentication of this monofloral honey is of significant commercial and research interest. Chemical fingerprinting has emerged as a robust method for verifying the botanical origin of honey. Among the various chemical markers identified for Arbutus unedo honey, the compound unedone stands out as a specific and reliable biomarker. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including quantitative data, detailed experimental protocols for its identification and quantification, and visual workflows for laboratory application.

Quantitative Analysis of this compound and Other Key Biomarkers

The authentication of Arbutus unedo honey relies on a suite of chemical markers. Alongside this compound, homogentisic acid and isomers of abscisic acid are considered crucial for a definitive classification. The concentrations of these compounds can vary depending on the geographical origin and harvesting year.

| Biomarker | Average Concentration (mg/kg) | Range Observed (mg/kg) | Reference |

| This compound | 32.9 ± 7.1 | 30 - 50 | [1][2] |

| (±)-2-cis,4-trans-abscisic acid (c,t-ABA) | 176.2 ± 25.4 | - | [1][2] |

| (±)-2-trans,4-trans-abscisic acid (t,t-ABA) | 162.3 ± 21.1 | - | [1][2] |

| Homogentisic Acid | 378 ± 92 | 197 - 540 | [2] |

Experimental Protocols

Sample Preparation and Extraction of this compound

This protocol describes the solid-phase extraction (SPE) method for isolating this compound and other polar compounds from the honey matrix.

Materials:

-

Arbutus unedo honey sample

-

Deionized water

-

Ethanol

-

C18 SPE cartridges

-

Rotary evaporator

Procedure:

-

Dissolve 20 g of honey in 50 mL of deionized water.

-

Activate a C18 SPE cartridge by washing it with 10 mL of ethanol followed by 10 mL of deionized water.

-

Load the honey solution onto the activated C18 cartridge.

-

Wash the cartridge with deionized water to remove sugars and other highly polar compounds. These fractions can be discarded as they do not contain the compounds of interest.

-

Elute the retained compounds with increasing concentrations of ethanol in water (e.g., 5%, 10%, 20%, 30%, 50%, and 100% ethanol). This compound is expected to elute in the more ethanolic fractions.

-

Collect the fractions and remove the ethanol using a rotary evaporator.

-

The resulting aqueous fractions are then ready for analysis by HPLC-MS/MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This method is suitable for the quantification of this compound and other non-volatile biomarkers.

Instrumentation:

-

HPLC system coupled with a mass spectrometer (e.g., LTQ-Orbitrap-MS or a triple quadrupole MS).

-

Reversed-phase C18 column (e.g., Phenomenex Luna, 150 mm × 2.1 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.200 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Gradient Program:

-

0–35 min: 5% to 95% B

-

35–40 min: Hold at 95% B

-

40–40.1 min: 95% to 5% B

-

40.1–45 min: Hold at 5% B

-

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 350 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range: m/z 100-1000

-

For MS/MS: Use collision-induced dissociation (CID) with appropriate collision energy to obtain fragment ions for this compound. The precursor ion for this compound [M-H]⁻ is m/z 239.0910.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Compounds

While this compound is typically analyzed by LC-MS, GC-MS is useful for analyzing other volatile and semi-volatile markers in Arbutus unedo honey, such as isophorone derivatives. A similar method could be adapted for derivatized this compound.

Instrumentation:

-

GC system coupled with a Mass Spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

Sample Preparation (for volatile compounds):

-

Dynamic Headspace (DHS) extraction is a suitable method.

-

Incubate a honey sample (e.g., 5 g) at a controlled temperature (e.g., 60 °C) and purge with an inert gas.

-

Trap the volatile compounds on a sorbent trap (e.g., Tenax).

-

Thermally desorb the trapped compounds into the GC-MS injector.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 min

-

Ramp 1: 5 °C/min to 130 °C

-

Ramp 2: 35 °C/min to 200 °C, hold for 5 min

-

-

Carrier Gas: Helium

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Scan Range: m/z 35-350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural confirmation of biomarkers like this compound.[1][2]

Sample Preparation:

-

The purified compound from SPE or preparative HPLC is dissolved in a deuterated solvent (e.g., Methanol-d4).

NMR Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the basic structure.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the structure of this compound as 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[3]

Visualizing the Workflow and Biomarker Relationships

To aid in the understanding of the analytical process and the interplay of different biomarkers, the following diagrams are provided.

Caption: Experimental workflow for the identification and quantification of this compound.

Caption: Logical relationship of key biomarkers for Arbutus unedo honey.

References

The Role of Unedone in Plant Defense: An Uncharted Territory

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of unedone's direct role in plant defense mechanisms. While the compound has been identified and characterized, its function as a protective agent for its host plant, Arbutus unedo (the strawberry tree), against herbivores and pathogens remains largely undocumented.

This compound, a sesquiterpenoid and an epoxidic derivative of abscisic acid, is a known natural product found in the nectar of the strawberry tree. It is recognized as a biomarker for strawberry tree honey and is a contributor to its characteristic bitter taste. However, despite the well-established role of other secondary metabolites in plant defense, current research has not elucidated a similar function for this compound within the plant itself.

The strawberry tree is noted for its natural resistance to various biotic and abiotic stresses. This resilience is attributed to a complex arsenal of chemical defenses, including phenolic compounds like arbutin and hydroquinone, which have demonstrated antifungal properties against pathogens such as Phytophthora cinnamomi. The plant's leaves and fruits are rich in a variety of bioactive compounds, including galloyl derivatives, tannins, and flavonols, which are generally involved in protecting plants from aggressors. While these compounds are actively studied for their defensive properties, this compound is conspicuously absent from discussions of A. unedo's endogenous defense strategies.

Interestingly, the primary biological activity documented for this compound is not related to the plant's own defense but to the health of its pollinators. Research has shown that this compound present in the nectar of A. unedo is biologically active against Crithidia bombi, a common and harmful parasite affecting bumblebees. This suggests a fascinating ecological role for this compound in mediating a mutualistic relationship, where the plant provides a medicinal benefit to its pollinators, potentially enhancing pollination success.

The parent molecule of this compound, abscisic acid (ABA), is a major plant hormone with a well-documented, albeit complex, role in modulating immune responses. ABA can either enhance or suppress plant defenses depending on the specific pathogen and the context of the interaction. It is involved in intricate signaling crosstalk with other defense hormones like salicylic acid and jasmonic acid. While it is plausible that as a derivative, this compound could have a role in these signaling pathways, no scientific studies to date have investigated or established such a connection.

Methodological & Application

Application Note: Quantification of Unedone in Honey using HPLC-MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of unedone in honey samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a characteristic marker compound of Strawberry tree (Arbutus unedo) honey, is responsible for its distinct bitter taste.[1] The accurate quantification of this compound is crucial for the authentication and quality control of this premium honey variety. This document outlines the necessary steps for sample preparation, the specific HPLC-MS/MS parameters for detection, and presents a summary of reported this compound concentrations in Arbutus unedo honey.

Introduction

Arbutus unedo honey, commonly known as strawberry tree honey, is a monofloral honey produced in the Mediterranean region. It is highly valued for its unique organoleptic properties, particularly its characteristic bitter taste, and its purported health benefits, including antioxidant and anti-inflammatory activities.[1] The compound this compound (2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one) has been identified as a key chemical marker for this type of honey.[2] Its presence and concentration can be used to verify the botanical origin of the honey.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the selective and sensitive quantification of specific compounds in complex matrices like honey.[3] This application note details a robust method for researchers, scientists, and professionals in drug development and food quality control to accurately measure this compound concentrations.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting phenolic compounds like this compound from the complex sugar matrix of honey is Solid-Phase Extraction (SPE).

Materials:

-

Honey sample

-

Ultrapure water

-

Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

C18 SPE cartridges

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

HPLC vials

Procedure:

-

Sample Homogenization: If the honey sample is crystallized, gently warm it in a water bath at a temperature not exceeding 40°C until it becomes liquid. Homogenize the sample by stirring.

-

Dilution: Weigh 5 grams of the honey sample into a 50 mL centrifuge tube. Add 25 mL of ultrapure water acidified to pH 2 with HCl and vortex thoroughly until the honey is completely dissolved.

-

Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to pellet any solid impurities.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2).

-

Extraction: Load the supernatant from the centrifuged honey solution onto the conditioned C18 SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of acidified ultrapure water (pH 2) to remove sugars and other polar interferences.

-

Elution: Elute the retained analytes, including this compound, with 10 mL of methanol into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., Agilent Zorbax, Waters SunFire) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas Flow | Instrument Dependent |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

-

Molecular Formula: C₁₃H₂₀O₄

-

Molecular Weight: 240.29 g/mol

-

Precursor Ion [M-H]⁻: m/z 239.1

-

Product Ions: To be determined empirically by infusing a pure standard of this compound. A common fragmentation pathway would involve the loss of water or other neutral losses from the dihydroxypropyl side chain. For method development, monitor for potential product ions such as m/z 179.1 and m/z 123.1.

-

Collision Energy: To be optimized for each transition to achieve the highest signal intensity.

Data Presentation

The concentration of this compound in Arbutus unedo honey can vary depending on the geographical origin and the specific harvest year. Below is a summary of quantitative data reported in the literature.

| Honey Origin | This compound Concentration (mg/kg) | Reference |

| Sardinia, Italy | 32.9 ± 7.1 (average) | [2] |

| Mediterranean Region | 30 - 50 | [4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in honey.

Conclusion

The presented HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in honey. This application note offers a comprehensive protocol, from sample preparation to instrumental analysis, that can be readily implemented in a laboratory setting. The accurate measurement of this compound serves as a reliable tool for the authentication of Arbutus unedo honey, ensuring its quality and value in the market. Further validation of the MRM transitions and collision energies is recommended when establishing this method in a new laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. The Sardinian Bitter Honey: From Ancient Healing Use to Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of grayanotoxins in honey by liquid chromatography tandem mass spectrometry using dilute-and-shoot sample preparation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Structural Elucidation of Unedone by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unedone, a novel natural product identified as an epoxidic derivative of abscisic acid, has been discovered as a chemical marker in the unifloral honey of the strawberry tree (Arbutus unedo L.). Its structural characterization is crucial for understanding its biosynthetic pathways, potential biological activities, and applications in food science and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel natural products. This document provides detailed application notes and standardized protocols for the comprehensive NMR-based structural analysis of this compound.

Structural Elucidation Strategy

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives of these experiments are to:

-

Determine the proton and carbon frameworks: 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule.

-

Establish proton-proton correlations: Correlation Spectroscopy (COSY) experiments reveal protons that are coupled to each other, typically through two or three bonds, which helps in assembling spin systems.

-

Identify direct carbon-proton attachments: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom it is directly attached to.

-

Establish long-range carbon-proton connectivities: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.

-

Determine through-space proton proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data was acquired in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 5.95 | s | |

| 4' | 2.35 | d | 17.0 |

| 4' | 2.75 | d | 17.0 |

| 2 | 7.80 | d | 16.0 |

| 3 | 6.15 | d | 16.0 |

| 5 | 5.80 | s | |

| 7 | 1.20 | s | |

| 8 | 1.05 | s | |

| 9 | 2.05 | s | |

| 10 | 1.95 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1' | 79.5 |

| 2' | 128.0 |

| 3' | 136.5 |

| 4' | 49.0 |

| 5' | 198.0 |

| 6' | 41.5 |

| 1 | 171.0 |

| 2 | 145.0 |

| 3 | 120.0 |

| 4 | 129.0 |

| 5 | 138.0 |

| 7 | 24.0 |

| 8 | 21.5 |

| 9 | 19.5 |

| 10 | 23.0 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

-

Sample: Purified this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. For samples with poor solubility, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

-

Procedure:

-

Accurately weigh the purified this compound sample into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

1D ¹H NMR Spectroscopy

-

Purpose: To obtain a proton spectrum, providing information on chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons).

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): 12-16 ppm (centered around 6-7 ppm).

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals.

-

1D ¹³C NMR Spectroscopy

-

Purpose: To obtain a carbon spectrum, showing the chemical shifts of all unique carbon atoms. Proton decoupling is typically used to simplify the spectrum to singlets.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): 220-240 ppm (centered around 100-120 ppm).

-

Number of Scans (NS): 1024-4096 scans, or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2D COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled, revealing through-bond connectivities.

-

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW) in both F1 and F2 dimensions: 12-16 ppm.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS) per increment: 2-8.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

Symmetrize the spectrum if necessary.

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

-

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW) in F2 (¹H): 12-16 ppm.

-

Spectral Width (SW) in F1 (¹³C): 180-200 ppm.

-

Number of Increments (F1 dimension): 128-256.

-

Number of Scans (NS) per increment: 4-16.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

¹J(CH) coupling constant: Set to an average value of 145 Hz.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting spin systems and assigning quaternary carbons.

-

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW) in F2 (¹H): 12-16 ppm.

-

Spectral Width (SW) in F1 (¹³C): 220-240 ppm.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS) per increment: 8-32.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

Long-range coupling constant (ⁿJ(CH)): Optimized for 8-10 Hz.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct (magnitude mode is often used).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the 3D structure and stereochemistry.

-

Pulse Program: A standard gradient-selected phase-sensitive NOESY experiment (e.g., noesygpph on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW) in both F1 and F2 dimensions: 12-16 ppm.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS) per increment: 8-16.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

Mixing Time (tm): 500-800 ms for small molecules like this compound. This may require optimization.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

Data Interpretation and Visualization

The interpretation of the NMR data involves a systematic analysis of the spectra to piece together the structure of this compound. The following logical workflow and correlation diagrams illustrate this process.

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Key HMBC and COSY Correlations for this compound

The following diagram illustrates some of the key 2D NMR correlations that are critical for assembling the structure of this compound.

Caption: Key COSY and HMBC correlations for the structural elucidation of this compound.

Note on the HMBC/COSY Diagram: A placeholder for the chemical structure of this compound is used. In a complete application, an image of the structure would be included with arrows indicating the correlations. The DOT script illustrates how these correlations would be represented.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural elucidation of novel natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the planar structure and relative stereochemistry of the molecule. The protocols and data presented here serve as a comprehensive guide for scientists and professionals engaged in the structural characterization of natural products for applications in drug development and other scientific disciplines.

Standard Operating Procedure for Unedone Analysis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unedone, a sesquiterpenoid found in plants such as Lysimachia clethroides and a characteristic component of strawberry tree (Arbutus unedo) honey, has garnered interest for its potential biological activities.[1][2] This document provides a comprehensive guide for the analysis of this compound, including its quantification and the evaluation of its potential anti-inflammatory and antimicrobial properties. Detailed protocols for sample preparation, analytical quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and in vitro bioassays are presented. Furthermore, this guide outlines the potential signaling pathways that may be modulated by this compound based on the known activities of structurally related sesquiterpenoids.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀O₄ | [3] |

| Molecular Weight | 240.30 g/mol | [4] |

| CAS Number | 1199815-09-2 | [1][4] |

| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | [3] |

| Class | Sesquiterpenoid | [1][2] |

Potential Biological Activities and Quantitative Data

Anti-inflammatory Activity (Inferred)

Sesquiterpene lactones, a class of compounds structurally related to this compound, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Table 1: Anti-inflammatory Effects of Various Sesquiterpenoids

| Sesquiterpenoid | Source | Effect | Potential Mechanism | Reference |

| Parthenolide | Tanacetum parthenium | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β). | Inhibition of NF-κB and MAPK signaling pathways. | [1] |

| Cynaropicrin | Cynara scolymus | Inhibition of TNF-α and nitric oxide (NO) production. | Conjugation with SH-groups of target proteins. | [1] |

| Santamarin | Aucklandia lappa | Suppression of NO, PGE₂, TNF-α, and IL-1β production. | Inhibition of NF-κB and activation of Nrf2. | [1] |

| Deoxyelephantopin | Elephantopus scaber | Reduction of TNF-α and IL-6 levels. | Inhibition of NF-κB nuclear translocation and suppression of the IL-6/STAT3 pathway. | [2] |

Antimicrobial Activity (Inferred)

This compound is a known chemical marker of Arbutus unedo honey, which has demonstrated antimicrobial properties. The antimicrobial activity of honey is attributed to various factors, including the presence of specific phytochemicals.

Table 2: Antimicrobial Activity of Honey Containing this compound

| Honey Type | Pathogen | Assay | Result | Reference |

| Arbutus unedo | Enterobacter cloacae subsp. dissolvens (VIM-producing) | Well diffusion | Most potent at 75% concentration | [5] |

| Arbutus unedo | Gram-positive and Gram-negative bacteria | Disc diffusion | Showed activity against tested bacteria | [6] |

| Chestnut and Linden | Pseudomonas aeruginosa, Staphylococcus epidermidis, MRSA | Broth macrodilution | Lowest MIC values compared to other honeys | [7] |

Experimental Protocols

Quantification of this compound by HPLC-MS

This protocol is based on methods used for the analysis of sesquiterpenoids in complex matrices like honey and plant extracts.[8][9]

Principle:

High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their affinity to the stationary and mobile phases. Mass Spectrometry (MS) then detects and quantifies the separated components based on their mass-to-charge ratio, providing high selectivity and sensitivity.

Materials:

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid

-

Columns: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Equipment: HPLC system coupled to a mass spectrometer (e.g., ESI-LTQ-Orbitrap)[8], analytical balance, centrifuge, vortex mixer, syringe filters (0.22 µm).

-

This compound standard: (If available)

Procedure:

-

Sample Preparation (from plant material):

-

Grind 1 g of dried plant material to a fine powder.

-

Extract with 10 mL of methanol by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of the initial mobile phase.

-

-

Sample Preparation (from honey):

-

Dissolve 1 g of honey in 10 mL of water.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other polar compounds.

-

Elute the retained compounds, including this compound, with methanol.

-

Evaporate the methanol and reconstitute the residue in the initial mobile phase.

-

-

HPLC-MS Analysis:

-

HPLC Conditions (example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Conditions (example for ESI-Orbitrap):

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and accurate mass compared to a standard (if available) or by high-resolution mass and fragmentation patterns.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from a this compound standard.

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle:

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

Cell Line: RAW 264.7 murine macrophages

-

Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, this compound stock solution (dissolved in DMSO).

-

Equipment: Cell culture incubator, 96-well plates, microplate reader.

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

-

-

NO Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

-

In Vitro Antimicrobial Assay: Broth Microdilution Method

Principle:

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Microorganisms: Relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Media: Mueller-Hinton Broth (MHB)

-

Reagents: this compound stock solution, Resazurin dye (optional, for viability indication).

-

Equipment: 96-well plates, incubator, microplate reader (if using a colorimetric endpoint).

Procedure:

-

Preparation:

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial dilutions of the this compound stock solution in MHB in a 96-well plate.

-

-

Inoculation:

-

Add the bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

-

Alternatively, add Resazurin dye and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Proposed Signaling Pathways and Mechanisms of Action

Based on the known activities of other sesquiterpenoids, this compound may exert its biological effects through the modulation of the following signaling pathways.

Anti-inflammatory Signaling Pathway

Sesquiterpenoids often target the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

References

- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimicrobial Evaluation of Various Honey Types against Carbapenemase-Producing Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and Antibiofilm Effect of Unifloral Honeys against Bacteria Isolated from Chronic Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-ESI/LTQ-Orbitrap-MS Based Metabolomics in Evaluation of Bitter Taste of Arbutus unedo Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of Unedone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unedone is a sesquiterpenoid found in the nectar of the strawberry tree (Arbutus unedo) and has also been isolated from the herb Lysimachia clethroides. Traditional uses and preliminary scientific investigations of extracts from Arbutus unedo suggest potential antimicrobial properties. Extracts from the plant have shown activity against various microorganisms, and while this compound is a known constituent, its specific contribution to this antimicrobial action requires further quantitative evaluation. These application notes provide detailed protocols for determining the in vitro antimicrobial activity of isolated this compound, a critical step in the evaluation of its potential as a novel antimicrobial agent.

The following protocols outline the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria. Additionally, the disk diffusion method is described as a qualitative preliminary screening assay. These assays are fundamental in the early stages of drug discovery and development, providing essential data on the potency and spectrum of activity of a test compound.

Data Presentation

The quantitative data generated from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables are templates for presenting MIC and MBC data for this compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |

| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |

| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |

| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |

| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |

| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |

| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][2][3][4][5][6][7]

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in broth)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Positive control antibiotic (e.g., Gentamicin)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

The final volume in each well will be 200 µL.

-

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

Positive Control: A row of wells with serial dilutions of a standard antibiotic (e.g., Gentamicin) inoculated with the test bacterium.

-

Solvent Control: If a solvent other than water is used to dissolve this compound, a control well containing the highest concentration of the solvent used and the bacterial inoculum should be included to ensure it does not inhibit bacterial growth.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[5] Growth is indicated by turbidity or a pellet at the bottom of the well.

-

MIC Determination Workflow

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9][10] This assay is performed as a follow-up to the MIC test.

Materials:

-

Results from the MIC assay

-

Nutrient agar plates

-

Sterile saline

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

Protocol:

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations of this compound).

-

From each of these wells, take a 10 µL aliquot.

-

-

Plating:

-

Spot-plate the 10 µL aliquot onto a nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

-

MBC Determination Workflow

3. Disk Diffusion Assay (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[1][11][12][13][14]

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (prepared as in the MIC protocol)

-

Sterile swabs

-

Positive control antibiotic disks

-

Blank disks (with solvent only)

-

Incubator (35 ± 2°C)

-

Calipers or a ruler

Protocol:

-

Preparation of Inoculum and Plates:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

-

Preparation and Application of Disks:

-

Impregnate sterile filter paper disks with a known amount of the this compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the this compound-impregnated disks, a positive control disk, and a blank disk (solvent control) onto the inoculated MHA plate. Ensure disks are firmly pressed onto the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the inhibition zone is indicative of the antimicrobial activity of this compound. A larger zone suggests greater susceptibility of the microorganism to the compound.

-

Disk Diffusion Assay Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Use of Strawberry Tree (Arbutus unedo) as a Source of Functional Fractions with Biological Activities [ouci.dntb.gov.ua]

- 8. Phytochemical Analysis of Lysimachia vulgaris L. Aerial Part: Isolation and Structure Elucidation of Secondary Metabolites | Kripak | Drug development & registration [pharmjournal.ru]

- 9. The Antibacterial Potential of Honeydew Honey Produced by Stingless Bee (Heterotrigona itama) against Antibiotic Resistant Bacteria [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. labcorp.com [labcorp.com]

Application Note: Assessment of the Antioxidant Capacity of Purified Unedone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unedone is a characteristic chemical marker found in honey derived from the strawberry tree (Arbutus unedo)[1]. As a compound belonging to the terpenoid class, which is known for a variety of biological activities including antioxidant effects, the evaluation of the antioxidant capacity of purified this compound is of significant interest for its potential applications in pharmaceuticals and nutraceuticals. This document provides detailed protocols for assessing the antioxidant capacity of purified this compound using common in vitro assays: DPPH, ABTS, and FRAP, as well as a cell-based assay to determine its efficacy in a biological system. Additionally, potential signaling pathways that may be modulated by this compound's antioxidant activity are discussed.

Data Presentation

While extensive research has been conducted on the antioxidant capacity of Arbutus unedo extracts, there is currently a lack of publicly available data specifically on the antioxidant activity of purified this compound. The following tables summarize representative data from studies on A. unedo extracts to provide a contextual baseline. It is crucial to note that these values reflect the combined activity of all compounds within the extracts and not of this compound alone. Further research is required to determine the specific antioxidant capacity of purified this compound.

Table 1: Antioxidant Capacity of Arbutus unedo Leaf and Fruit Extracts (DPPH Assay)

| Plant Part | Extraction Solvent | IC50 (µg/mL) | Reference |

| Leaves | Ethanol | 63.2 | [2] |

| Leaves | Water | 73.7 | [2] |

| Leaves | Methanol | - | [2] |

| Fruit | Methanol/Water | 0.409 mg/mL (red) | [3] |

| Fruit | Methanol/Water | 0.499 mg/mL (yellow) | [3] |

Table 2: Antioxidant Capacity of Arbutus unedo Leaf and Fruit Extracts (ABTS and FRAP Assays)

| Plant Part | Assay | Result (Trolox Equivalents) | Reference |

| Fruit | ABTS | 0.128 ± 0.002 mmol TR/g | [4] |

| Leaves | ABTS | 0.520 ± 0.003 mmol TR/g | [4] |

| Fruit | FRAP | 0.033 ± 0.001 mmol TR/g | [4] |

| Leaves | FRAP | 0.231 ± 0.000 mmol TR/g | [4] |

Experimental Protocols

The following are detailed protocols for assessing the antioxidant capacity of purified this compound. These protocols are adapted from standard methods and can be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Materials and Reagents:

-

Purified this compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of this compound Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control in the same solvent as this compound.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of this compound solutions, positive control, or the solvent (as a blank) to the wells.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.[5]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[6]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6] The IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Workflow for ABTS Assay

Caption: Workflow of the ABTS radical cation decolorization assay.

Materials and Reagents:

-

Purified this compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

-

Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

-

Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of purified this compound as described for the DPPH assay.

-

Preparation of Positive Control: Prepare a series of dilutions of Trolox to generate a standard curve.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of this compound solutions, Trolox standards, or the solvent (as a blank) to the wells.

-

Mix well and incubate at room temperature for a set time (e.g., 6 minutes).[8]

-

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Workflow for FRAP Assay

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Materials and Reagents:

-

Purified this compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Sodium acetate buffer (300 mM, pH 3.6)

-

Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37°C before use.[9]

-

-

Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of purified this compound.

-

Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate in distilled water to create a standard curve.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the different concentrations of this compound solutions, ferrous sulfate standards, or distilled water (as a blank) to the wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Mix and incubate at 37°C for a specified time (e.g., 30 minutes).[10]

-

-

Measurement: Measure the absorbance at 593 nm.[10]

-

Calculation: The antioxidant capacity is expressed as FRAP value (in µM Fe(II) equivalents) and is calculated from the ferrous sulfate standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.

Workflow for Cellular Antioxidant Assay

References

- 1. researchgate.net [researchgate.net]